Estran-3-one, 17-hydroxy-, (5alpha,17beta)-
Description
Estran-3-one, 17-hydroxy-, (5α,17β)- is a C18 steroid characterized by its unique stereochemistry and functional groups. Key properties include:
- Chemical Formula: C18H28O2
- Molecular Weight: 276.4137 g/mol
- CAS Registry Number: 1434-85-1
- IUPAC Name: (1R,2S,7R,10R,11S,14S,15S)-14-hydroxy-15-methyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-5-one
- Stereochemistry: 5α (A-ring), 17β (hydroxyl group configuration) .
Structurally, it features a 3-keto group, a 17β-hydroxyl group, and a 5α-reduced estrane skeleton.
Properties
IUPAC Name |
17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBIEJVJWNXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estran-3-one, 17-hydroxy-, (5alpha,17beta)- typically involves the reduction of estrone or estradiol derivatives. One common method is the catalytic hydrogenation of estrone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction reduces the double bond in the A-ring of estrone, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, including controlling the temperature, pressure, and hydrogen flow rate. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone, resulting in the formation of estran-3,17-dione.
Reduction: The ketone group at the 3rd position can be reduced to form estran-3-ol, 17-hydroxy-.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products Formed
Oxidation: Estran-3,17-dione
Reduction: Estran-3-ol, 17-hydroxy-
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Mechanism of Action
The mechanism of action of Estran-3-one, 17-hydroxy-, (5alpha,17beta)- involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular targets include enzymes involved in steroid metabolism and pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Estran-3-one, 17-(acetyloxy)-2-methyl-, (2α,5α,17α)-
- Chemical Formula : C22H36O2
- Molecular Weight : 332.52 g/mol
- Key Differences :
3β-Peptido-3α-hydroxy-5α-androstan-17-one
- Chemical Formula : Variable (peptido side chain modifications).
- Key Differences :
17β-Hydroxy-2-hydroxymethylene-5α-androstan-3-one Metabolites
- Example Metabolites :
- 2α-Carboxy-5α-androstane-3α,16α,17α-triol (acidic metabolite).
- 2α-Hydroxymethyl-5α-androstane-3α,17α-diol (neutral metabolite).
- Key Differences :
5β-Estran-3-one, 17β-hydroxy- (CHEBI:87333)
- Key Differences :
Structural and Functional Comparison Table
Key Research Findings
Stereochemical Impact : The 5α/5β configuration critically affects receptor binding. For example, 5α-reduced derivatives (e.g., the target compound) exhibit greater metabolic stability compared to 5β isomers .
Substituent Influence : Acetylation at C-17 (as in Estran-3-one, 17-(acetyloxy)-2-methyl-) enhances lipophilicity and oral bioavailability, making it more effective in antihypertensive models .
Enzyme Inhibition : Peptido-modified androstane derivatives (e.g., 3β-peptido-3α-hydroxy-5α-androstan-17-one) demonstrate that side-chain engineering can optimize interactions with steroidogenic enzymes like 17β-HSD .
Metabolic Pathways : Hydroxylation and carboxylation at C-2 in androstane derivatives alter excretion kinetics, suggesting that substituent position dictates metabolic fate .
Biological Activity
Estran-3-one, 17-hydroxy-, (5alpha,17beta)-, commonly known as 5α-dihydrotestosterone (DHT), is a potent androgen that plays a critical role in various biological processes. This article delves into its biological activity, mechanisms of action, and implications for health and disease.
Overview of Estran-3-one, 17-hydroxy-, (5alpha,17beta)-
Chemical Structure:
- IUPAC Name: Estran-3-one, 17-hydroxy-, (5alpha,17beta)-
- Molecular Formula: C19H28O2
- Molecular Weight: 288.43 g/mol
DHT is synthesized from testosterone through the action of the enzyme 5α-reductase. It is essential for the development of male characteristics and has significant effects on various tissues.
Androgenic Effects
DHT binds to androgen receptors with higher affinity than testosterone, leading to enhanced androgenic effects. It is crucial for:
- Male Sexual Differentiation: DHT is responsible for the development of male genitalia during fetal growth.
- Prostate Development: It stimulates the growth and function of the prostate gland, influencing conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.
-
Androgen Receptor Activation:
- DHT binds to androgen receptors in target tissues, initiating transcriptional programs that promote cell growth and differentiation.
- It influences gene expression related to sexual differentiation and reproductive functions.
- Cell Proliferation:
-
Impact on Hair Follicles:
- DHT is implicated in androgenetic alopecia (male pattern baldness) by inducing miniaturization of hair follicles through androgen receptor activation in scalp tissues.
Case Studies and Clinical Insights
- Prostate Cancer:
- BPH Management:
-
Hair Loss Treatments:
- Anti-androgens such as finasteride inhibit the conversion of testosterone to DHT, demonstrating efficacy in treating androgenetic alopecia by blocking its action at hair follicles.
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Estran-3-one, 17-hydroxy-, (5alpha,17beta)-, and how can purity be validated?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of testosterone derivatives to reduce the 4,5 double bond, yielding the 5α-dihydro structure. Purity validation requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for assessing chemical purity.
- Nuclear Magnetic Resonance (NMR) to confirm stereochemistry at C5 and C17 (e.g., δ~1.0–1.2 ppm for 5α-H protons).
- Mass Spectrometry (MS) to verify molecular weight (C₁₉H₃₀O₂, MW 290.45 g/mol) .
- Critical Note : For novel derivatives, provide full spectral data and elemental analysis as per IUPAC guidelines .
Q. What analytical techniques are recommended for characterizing this compound’s physical properties?
- Methodological Answer :
- Melting Point Analysis : Reported range 173–183°C .
- Solubility Profiling : Soluble in organic solvents (e.g., ethanol, DMSO) but poorly in aqueous buffers. Preferential solvent selection impacts in vitro assay design .
- Optical Rotation : Specific rotation [α]D = +27° (ethanol), confirming stereochemical configuration .
Advanced Research Questions
Q. How does Estran-3-one, 17-hydroxy-, (5alpha,17beta)- interact with nuclear receptors, and what experimental approaches determine binding affinity?
- Methodological Answer :
- Ligand-Binding Assays : Use radiolabeled [³H]-DHT in competitive binding studies with recombinant estrogen receptor beta (ERβ) or androgen receptor (AR). Evidence shows moderate ERβ binding (Kd ~0.6 nM for structurally related 5α-androstane-3β,17β-diol) but higher AR affinity .
- Transcriptional Activation Assays : Co-transfect cells with receptor expression vectors and reporter genes (e.g., luciferase under estrogen-responsive elements). Measure activity after ligand treatment (e.g., 10 nM E₂ induces 3-fold activation) .
Q. How can researchers resolve contradictions in receptor binding data between studies?
- Methodological Answer :
- Competitive Binding with Isoform-Specific Ligands : Use ERα/ERβ-selective ligands (e.g., PPT for ERα, DPN for ERβ) to isolate receptor contributions.
- Mutagenesis Studies : Modify receptor ligand-binding domains (e.g., ERβ LBD mutations) to identify critical residues for interaction.
- Cross-Validation : Compare results across multiple assays (e.g., SPR, ITC) to rule out methodological artifacts .
Q. What are the major metabolites of this compound in vivo, and how are they detected?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect sulfated (e.g., 5α-androstan-3α,17β-diol disulfate) or glucuronidated derivatives in plasma/urine.
- Enzymatic Assays : Incubate with human liver microsomes and NADPH to study CYP3A4/5α-reductase-mediated transformations.
- Clinical Correlation : Inverse associations between sulfated metabolites and breast density (e.g., VPD reduction from 9.0% to 7.5% in tertile analysis) suggest tissue-specific effects .
Q. How do structural modifications (e.g., methylation at C2 or C17) affect androgenic activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- C17 Methylation : Enhances metabolic stability (e.g., methasterone, 2α,17α-dimethyl derivatives) but may reduce receptor selectivity .
- C2 Substitution : 2α-Methyl groups increase AR binding but alter tissue distribution (e.g., methyltrienolone) .
- In Vivo Models : Compare myotrophic vs. androgenic effects in rodent levator ani/kidney weight assays to quantify anabolic ratios .
Experimental Design Considerations
Q. What protocols ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Storage Conditions : Store at +4°C in inert atmospheres to prevent oxidation .
- Dose-Response Curves : Use log-dilution ranges (1 pM–10 µM) to determine EC₅₀/IC₅₀ values. Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent artifacts.
- Data Reporting : Adhere to Beilstein Journal guidelines: disclose all experimental details in main text or supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
